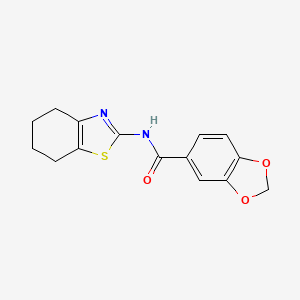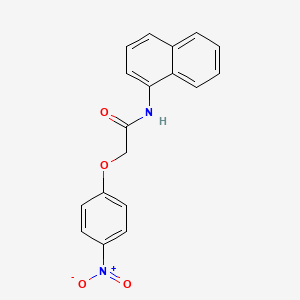![molecular formula C12H17N3O3 B5763473 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly reactive and has been found to have a number of interesting properties that make it useful for a variety of applications. In
Mecanismo De Acción
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite this compound+. This metabolite then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to ATP depletion and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of this compound+ is the selective destruction of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound+ has also been found to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying Parkinson's disease. However, this compound+ is also highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which limits its usefulness for certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying dopaminergic neuron degeneration. Another area of research is the use of this compound+ as a tool for studying the blood-brain barrier and the transport of neurotoxins across this barrier. Finally, there is interest in exploring the potential use of this compound+ in other areas of scientific research, such as cancer biology and drug discovery.
Métodos De Síntesis
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ can be synthesized using a number of different methods, including the oxidation of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate. This reaction produces this compound+ as a yellow crystalline solid with a melting point of 215-216°C. Other methods for synthesizing this compound+ include the reaction of 4-nitrobenzaldehyde with N-methylpiperazine, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has been extensively studied for its potential use in scientific research. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. This compound+ has also been used to study the transport of neurotoxins across the blood-brain barrier, as well as the mechanisms underlying the neurodegenerative process.
Propiedades
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)



![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)
